

Chemiluminescence-based assay for sensitive Famotidine HCl detection

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Compound of Interest

Compound Name: Famotidine HCl

Cat. No.: B048433

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An Application Note and Protocol for the Sensitive Detection of **Famotidine HCl** using a Chemiluminescence-Based Assay.

Introduction

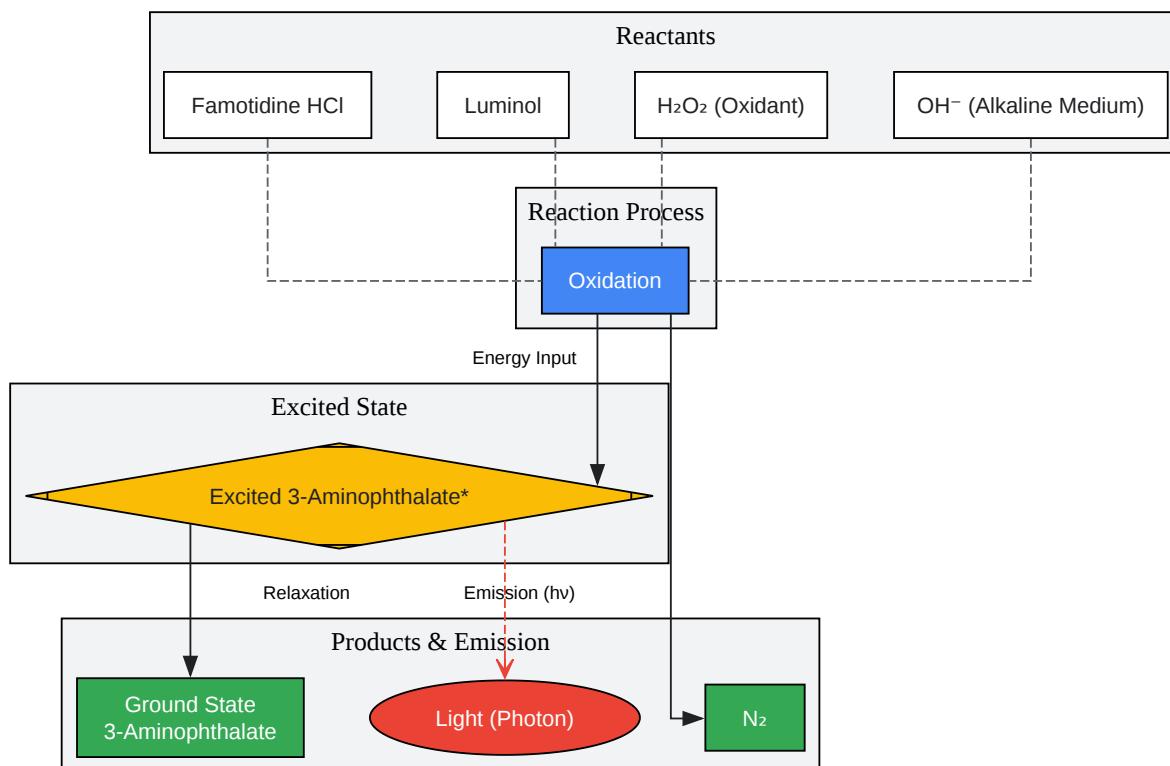
Famotidine is a potent histamine H₂ receptor antagonist that effectively inhibits gastric acid secretion, making it a cornerstone in the treatment of peptic ulcer disease and gastroesophageal reflux disease.[1][2] Accurate and sensitive quantification of Famotidine in pharmaceutical formulations and biological samples is crucial for quality control and pharmacokinetic studies. While various analytical methods like HPLC and spectrophotometry exist, chemiluminescence (CL) offers distinct advantages, including high sensitivity, a wide dynamic range, cost-effectiveness, and procedural simplicity.[1][3][4]

This application note details a rapid, highly sensitive, and cost-effective chemiluminescence-based assay for the determination of **Famotidine HCl**. The method relies on the light-emitting reaction between Famotidine, luminol, and an oxidizing agent in an alkaline medium, providing a robust platform for its quantification.[5][6][7]

Principle of the Method

The assay is based on the principle of chemiluminescence, where a chemical reaction produces light.[5] In this specific application, Famotidine enhances the chemiluminescent reaction between luminol and hydrogen peroxide in an alkaline solution.[5][8] The reaction proceeds through the oxidation of luminol, which forms an electronically excited intermediate,

3-aminophthalate. As this intermediate relaxes to its ground state, it releases energy in the form of photons (light).^{[5][6]} The intensity of the emitted light, measured in Relative Light Units (RLU), is directly proportional to the concentration of Famotidine over a specific range.



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Chemiluminescence reaction pathway for Famotidine detection.

Data Presentation

The performance of the described chemiluminescence assay for **Famotidine HCl** has been validated, yielding the following quantitative results.^[6]

| Parameter | Value | Reference |
|------------------------------------|--------------|-----------|
| Linear Range (LR) | 2 - 12 mg/mL | [5][6] |
| Correlation Coefficient (R^2) | 0.9929 | [5][6] |
| Limit of Detection (LOD) | 0.0314 mg/mL | [5][6][8] |
| Limit of Quantification (LOQ) | 0.0952 mg/mL | [5][6][8] |
| Recovery | 96.5% - 104% | [5][6][9] |
| Relative Standard Deviation (RSD%) | < 1.981% | [5][6][8] |

Experimental Protocols

Materials and Reagents

- Famotidine HCl standard (pure substance)
- Famotidine tablets (e.g., 20 mg)
- Luminol (3-Aminophthalhydrazide)
- Sodium Carbonate (Na_2CO_3)
- Hydrogen Peroxide (H_2O_2), 30% solution
- Distilled or deionized water (DW)
- Glass test tubes (5 mL)
- Volumetric flasks (100 mL)
- Pipettes

Instrumentation

- Tube Luminometer (e.g., Lumat LB 9507) capable of measuring chemiluminescence intensity in RLU.[8]

- Analytical balance
- pH meter
- Vortex mixer

Preparation of Solutions

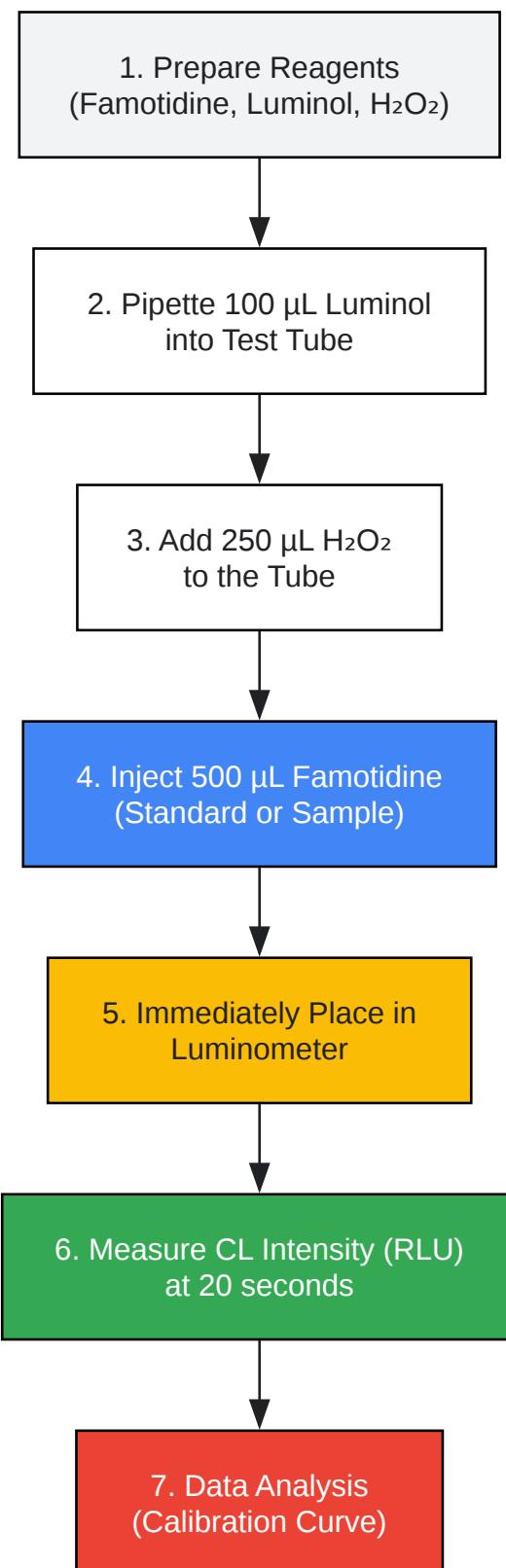
- Famotidine Standard Stock Solution (100 mg/mL):
 - Accurately weigh 0.01 g of pure **Famotidine HCl**.[\[5\]](#)
 - Dissolve it in a small amount of distilled water in a 100 mL volumetric flask.
 - Bring the flask to volume with distilled water and mix thoroughly.[\[5\]](#)
 - Prepare working standards by serial dilution of this stock solution to achieve concentrations within the linear range (2-12 mg/mL).
- Luminol Reagent (1.0×10^{-3} M):
 - Weigh 0.1771 g of Luminol.[\[5\]](#)
 - Dissolve it in a 100 mL volumetric flask containing a 1.0×10^{-1} M sodium carbonate solution.[\[5\]](#)
 - Adjust the pH to 10.5 if necessary.
 - Ensure the solution is thoroughly mixed.
- Hydrogen Peroxide Solution (1.0 M):
 - Carefully pipette 4.572 mL of 30% hydrogen peroxide into a 100 mL volumetric flask containing approximately 50 mL of distilled water.[\[5\]](#)
 - Bring the flask to volume with distilled water and mix well.[\[5\]](#)
- Sample Preparation from Tablets (e.g., 20 mg tablets):

- Weigh and finely grind several Famotidine tablets to obtain a homogenous powder.
- Accurately weigh a portion of the powder equivalent to a single tablet.[8]
- Transfer the powder to a 100 mL volumetric flask and add distilled water.
- Mix thoroughly to dissolve the active ingredient and bring to volume with distilled water to achieve a known concentration (e.g., 200 mg/mL).[8]
- Perform further dilutions as necessary to bring the concentration into the assay's linear range.[8]

Assay Procedure

The optimal order of reagent addition is to add hydrogen peroxide to the luminol reagent before introducing the Famotidine solution.[5]

- Into a 5 mL glass test tube, pipette 100 μ L of the Luminol reagent (1.0×10^{-3} M).
- Add 250 μ L of the Hydrogen Peroxide solution (1.0 M) and mix gently.
- Initiate the measurement by injecting 500 μ L of the Famotidine standard or sample solution into the test tube.
- Immediately place the tube in the luminometer and record the chemiluminescence intensity (RLU). The optimal time for measurement after mixing is 20 seconds.[5]
- Perform six readings for each concentration or sample.[5]
- A blank reading should be taken using distilled water in place of the Famotidine solution.

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Experimental workflow for the chemiluminescence assay.

Data Analysis

- Calibration Curve: Construct a calibration curve by plotting the average chemiluminescence intensity (RLU) versus the concentration of the Famotidine standards (in mg/mL).
- Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2).[\[5\]](#)
- Sample Quantification: Determine the concentration of Famotidine in the unknown samples by interpolating their average RLU values from the calibration curve.
- Validation Parameters: The limit of detection (LOD) and limit of quantification (LOQ) can be calculated using the formulas $LOD = 3.3 * (\sigma / S)$ and $LOQ = 10 * (\sigma / S)$, where σ is the standard deviation of the response (or the y-intercept) and S is the slope of the calibration curve.[\[5\]](#)[\[8\]](#)

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